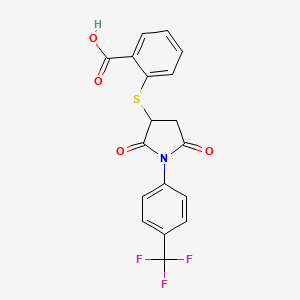
2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C18H12F3NO4S and its molecular weight is 395.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research findings, including case studies and relevant tables.
Chemical Structure and Properties
The molecular formula of the compound is C14H9F3O2S, with a molecular weight of approximately 304.28 g/mol. The structural formula indicates the presence of a pyrrolidine ring, a benzoic acid moiety, and a trifluoromethyl group, which are significant for its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : Analogs of pyrrolidine derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar scaffolds have demonstrated IC50 values lower than standard drugs like doxorubicin in human glioblastoma and melanoma cell lines .
- Mechanism of Action : The mechanism often involves interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations indicate that these interactions are primarily hydrophobic, with minimal hydrogen bonding .
Anti-inflammatory Activity
Compounds derived from the pyrrolidine framework have also exhibited anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Antimicrobial Activity
Research has indicated that derivatives with similar structural features possess antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy by increasing lipophilicity and cellular uptake .
Data Tables
Case Studies
-
Cytotoxicity Study :
A study investigated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics. -
Anti-inflammatory Mechanism :
In another study, the compound was tested for its ability to modulate inflammatory responses in macrophages. Results showed a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound.
属性
IUPAC Name |
2-[2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S/c19-18(20,21)10-5-7-11(8-6-10)22-15(23)9-14(16(22)24)27-13-4-2-1-3-12(13)17(25)26/h1-8,14H,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIBIAULRQTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














